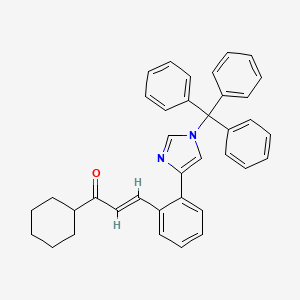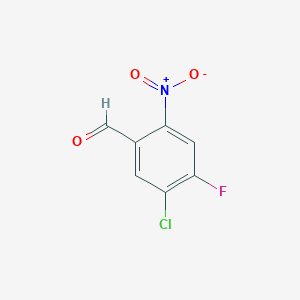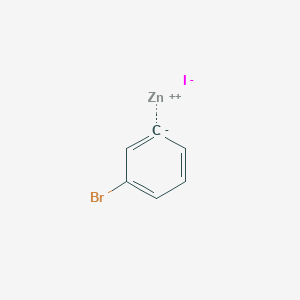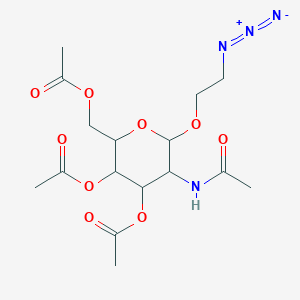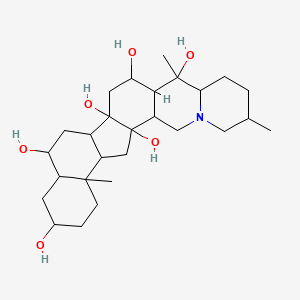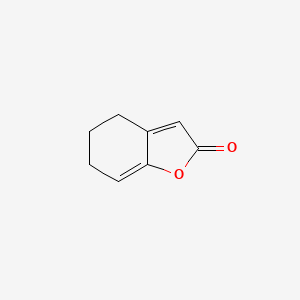
2(4H)-Benzofuranone, 5,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(4H)-Benzofuranone, 5,6-dihydro- is a heterocyclic organic compound that belongs to the class of benzofuranones This compound is characterized by a fused benzene and furan ring system with a lactone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(4H)-Benzofuranone, 5,6-dihydro- can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of 2-hydroxybenzaldehyde with acetic anhydride under acidic conditions can yield the desired compound through a cyclization process . Another method involves the use of N-heterocyclic carbene (NHC) precatalysts to facilitate the cyclization of enals and ketones .
Industrial Production Methods
Industrial production of 2(4H)-Benzofuranone, 5,6-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of acids or bases, along with controlled temperature and pressure conditions, is essential for efficient production .
Chemical Reactions Analysis
Types of Reactions
2(4H)-Benzofuranone, 5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone moiety to a hydroxyl group, resulting in the formation of dihydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzofuranone derivatives.
Scientific Research Applications
2(4H)-Benzofuranone, 5,6-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2(4H)-Benzofuranone, 5,6-dihydro- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial properties, the compound may disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Known for its anticoagulant activity.
5,6-Dihydro-2H-pyran-2-ones: Exhibits various biological activities, including antitumor and antimicrobial properties.
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: An aroma-active compound used in food chemistry.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
768-17-2 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
5,6-dihydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C8H8O2/c9-8-5-6-3-1-2-4-7(6)10-8/h4-5H,1-3H2 |
InChI Key |
FRXNINPHRLGQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(=CC(=O)O2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


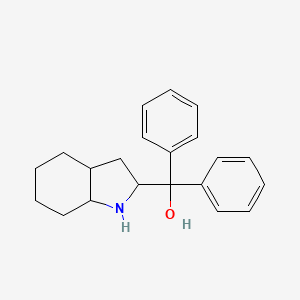
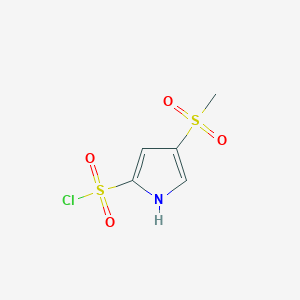
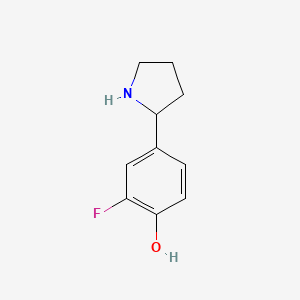

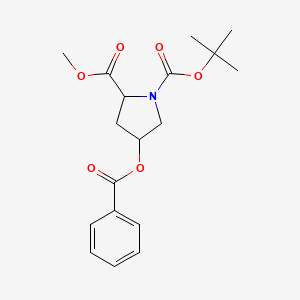
![Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B15093677.png)
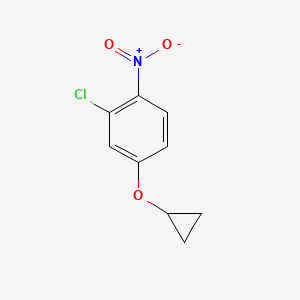
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)
